![molecular formula C24H19ClO3 B11159693 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159693.png)
8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chloro group, a methylnaphthyl group, and a cyclopenta[c]chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps. One common method includes the alkylation of a chromenone derivative with a methylnaphthyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to a dihydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted chromenones .
Scientific Research Applications
8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylchromen-2-one: A simpler chromenone derivative with different biological properties.
8-Methoxy-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: A similar compound with a methoxy group instead of a chloro group.
Uniqueness
8-Chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C24H19ClO3 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H19ClO3/c1-14-9-10-15-5-2-3-6-16(15)20(14)13-27-23-12-22-19(11-21(23)25)17-7-4-8-18(17)24(26)28-22/h2-3,5-6,9-12H,4,7-8,13H2,1H3 |
InChI Key |
IVVSRIIBXGUWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=C(C=C4C5=C(CCC5)C(=O)OC4=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.